4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a dimethylamino group, a thiophene moiety, and a cyclopentyl group. The compound belongs to the class of benzamides and is notable for its potential pharmacological applications. Its chemical formula is C_{17}H_{22}N_{2}OS, indicating that it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The reactivity of 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide can be attributed to the presence of various functional groups:
Research indicates that compounds similar to 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide exhibit significant biological activities, particularly in the realm of neuropharmacology. The dimethylamino group is known to enhance the lipophilicity of the molecule, potentially facilitating blood-brain barrier penetration. Preliminary studies suggest that this compound may have applications as an antidepressant or anxiolytic agent due to its interaction with neurotransmitter systems.
The synthesis of 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves several key steps:
The primary applications for 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide lie in medicinal chemistry and drug development. Its potential as a therapeutic agent for neurological disorders makes it a candidate for further investigation in preclinical and clinical studies. Additionally, its unique structural features may allow for modifications that could enhance its efficacy or reduce side effects.
Interaction studies involving 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide focus on its binding affinity to various receptors in the central nervous system. Initial findings suggest that it may interact with serotonin and dopamine receptors, which are crucial targets in the treatment of mood disorders. Further studies are required to elucidate its mechanism of action and potential side effects.
Several compounds share structural similarities with 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide. Below is a comparison highlighting some unique aspects:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide | Dimethylamino, thiophene, cyclopentyl | Potential antidepressant | Combination of thiophene and cyclopentyl enhances lipophilicity |
| 4-(dimethylamino)-N-(cyclohexylmethyl)benzamide | Dimethylamino, cyclohexyl | Antidepressant properties | Lacks thiophene moiety |
| N,N-Dimethylbenzamide | Dimethylamino, simple benzamide | Moderate biological activity | Simpler structure without cyclopentane or thiophene |
| 1-(thiophen-2-yl)-N,N-dimethylmethanamine | Dimethylamino, thiophene | Neuroactive properties | No benzamide linkage |
These comparisons illustrate how 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide stands out due to its unique combination of functional groups that may enhance its pharmacological profile. Further research will clarify its potential therapeutic roles and interactions within biological systems.
The retrosynthetic analysis of 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide reveals three distinct molecular fragments that require strategic disconnection approaches [9]. The target molecule can be dissected through key bond disconnections that simplify the synthetic pathway while maintaining structural integrity [7]. The primary retrosynthetic disconnection focuses on the amide bond, which represents the most direct approach for fragment coupling [33].
The thiophene-cyclopentyl fragment constitutes a significant structural motif that can be prepared through established methodologies [10]. This fragment requires careful consideration of the thiophene ring positioning and the cyclopentyl moiety attachment [17]. The retrosynthetic approach for this fragment involves disconnection at the carbon-carbon bond linking the thiophene ring to the cyclopentyl group .
The dimethylamino benzamide fragment represents another crucial building block in the overall synthetic strategy . This aromatic system can be accessed through conventional amide formation protocols, with the dimethylamino group serving as an electron-donating substituent that influences reactivity patterns . The retrosynthetic analysis indicates that this fragment can be derived from 4-(dimethylamino)benzoic acid or its activated derivatives [16].
The methylene linker connecting the cyclopentyl system to the benzamide nitrogen requires specific synthetic approaches for its installation [1]. This connection can be established through nucleophilic substitution reactions or through direct alkylation methodologies [33]. The retrosynthetic analysis suggests that this linkage can be formed through reaction of an appropriately functionalized cyclopentyl derivative with the benzamide nitrogen [2].
The multi-step synthesis of 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide follows established protocols for complex amide formation [2] [11]. The synthesis begins with preparation of the thiophene-cyclopentyl intermediate through Friedel-Crafts acylation methodology [17]. This approach involves reaction of thiophene with cyclopentanecarboxylic acid under optimized conditions to form the ketone intermediate [17].
The formation of the cyclopentyl-thiophene fragment proceeds through a multi-step sequence involving bromination and subsequent amination reactions [17]. The initial ketone undergoes alpha-bromination using N-bromosuccinimide in appropriate solvents [17]. This brominated intermediate then participates in amination reactions to introduce the required functionality for further coupling [17].
| Reaction Step | Reagents | Conditions | Yield Range |
|---|---|---|---|
| Friedel-Crafts Acylation | Thiophene, Cyclopentanecarboxylic acid, Polyphosphoric acid | 75°C, 2 hours | 85-95% |
| Bromination | N-bromosuccinimide, Dichlorobenzene | Room temperature | 75-85% |
| Amination | Appropriate amine, Basic conditions | 100°C, 6-9 hours | 70-90% |
| Amide Coupling | Carboxylic acid, Coupling reagent | Room temperature, 12-24 hours | 60-85% |
The dimethylamino benzamide component synthesis follows conventional procedures for amide bond formation [12] [16]. The process typically involves activation of 4-(dimethylamino)benzoic acid using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate [2] [24]. These activated intermediates react with the appropriate amine nucleophile under mild conditions [16].
The final coupling step involves formation of the target amide through reaction of the functionalized cyclopentyl-thiophene intermediate with the dimethylamino benzoic acid derivative [13]. This transformation typically employs standard amide coupling conditions with careful optimization of reaction parameters [21]. The reaction proceeds through an activated acyl intermediate that undergoes nucleophilic attack by the amine component [25].
The purification of intermediates and final products follows established chromatographic methods [2]. Flash column chromatography using silica gel with appropriate solvent systems provides efficient separation of products from side products and unreacted starting materials [16]. The typical solvent systems include ethyl acetate-hexane mixtures with varying ratios depending on the polarity of the target compound [31].
The optimization of catalytic systems for the synthesis of 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide focuses on several key transformation steps [29]. The Friedel-Crafts acylation step benefits from careful selection of Lewis acid catalysts and reaction media [17]. Traditional stannic chloride catalysts have been replaced with more environmentally friendly polyphosphoric acid systems that provide excellent yields while avoiding heavy metal contamination [17].
The amide coupling reactions require optimization of coupling reagent systems and reaction conditions [20] [21]. Studies have demonstrated that 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate provides superior performance compared to traditional carbodiimide-based systems [24]. The reaction conditions including temperature, solvent selection, and base choice significantly impact both yield and reaction time [22].
| Coupling Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Triethylamine | Dichloromethane | 0-25°C | 12-18 hours | 65-75% |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Diisopropylethylamine | Dimethylformamide | 25°C | 6-12 hours | 75-85% |
| 1-Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Triethylamine | Tetrahydrofuran | 0-25°C | 24 hours | 70-80% |
Temperature optimization studies reveal that room temperature conditions generally provide optimal results for amide coupling reactions [30]. Higher temperatures can lead to increased side product formation and catalyst decomposition [24]. The use of microwave irradiation has been explored for accelerating reaction rates while maintaining selectivity [12].
Solvent selection plays a crucial role in optimizing reaction outcomes [32]. Dichloromethane and dimethylformamide have emerged as preferred solvents for amide coupling reactions due to their ability to solubilize both reactants and products [16]. Acetonitrile has shown promise in certain coupling reactions, particularly when combined with specific base systems [24].
The optimization of base systems requires careful consideration of nucleophile activation and side reaction suppression [24]. Triethylamine remains a standard choice for many amide coupling reactions, though sterically hindered bases such as diisopropylethylamine can provide improved selectivity in challenging cases [16]. The base equivalents typically range from 1.2 to 3.0 equivalents depending on the specific reaction requirements [25].
Catalyst loading optimization studies indicate that 10 mol% catalyst loading provides optimal balance between reaction efficiency and cost considerations [20]. Lower catalyst loadings result in decreased reaction rates and incomplete conversions, while higher loadings do not significantly improve outcomes [21]. The catalyst choice impacts both reaction rate and product selectivity, with organoboron catalysts showing particular promise for direct amidation reactions [21].
| Parameter | Value | Source |
|---|---|---|
| Systematic name | 4-(Dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide | 6 |
| Empirical formula | C₁₉H₂₄N₂OS | 6 |
| Exact molecular mass | 328.1609 g mol⁻¹ | 6 |
| Canonical SMILES | CN(C)C₆=CC=C(C=C₆)C(=O)NCC₇(C₈=CC=CS₈)CCCC₇ | 6 |
Octanol–water partition parameters were predicted with three orthogonal, widely validated computational schemes:
Thermal metrics were inferred from fragment-specific bond energy considerations, empirical melting-point correlations [5], and generic degradation patterns documented for organic amides and sulfides [6].
Acid dissociation constants were estimated by hybridising Hammett substituent constants with tabulated values for structural analogues contained in the Williams pKa compilation [7] and corroborated with quantum-chemical proton-affinity trends.
| Descriptor | Wildman–Crippen log P | FElogP value | Mean of methods | Aqueous solubility at 25 °C (GSE prediction) |
|---|---|---|---|---|
| Value | 3.88 [1] | 4.04 [3] | 3.96 | 0.61 mg mL⁻¹ [4] |
Key observations
Computational fragment maps (Wildman–Crippen descriptors) show that cyclopentyl carbon atoms and the thiophene ring collectively account for 64% of the positive lipophilicity contribution, while the amide carbonyl and tertiary nitrogen attenuate the overall log P by 0.72 units through polar surface area increments [8].
| Parameter | Predicted onset of mass loss (thermogravimetric analysis) | Peak decomposition rate | Extrapolated 10% mass-loss temperature | Source |
|---|---|---|---|---|
| Value | 205 ± 5 °C | 293 °C | 228 °C | 59, 60 |
Analytical interpretation
Practical relevance
The compound’s predicted thermal window (>200 °C before substantive degradation) exceeds typical drying and granulation temperatures employed in chemical processing, ensuring structural integrity during standard solid-state manipulations. Nevertheless, elevated processing above 180 °C should incorporate inert-gas atmospheres to suppress oxidative sulfoxide formation.
| Protonation site | Calculated acid dissociation constant (25 °C) | Supporting analogue | Reference |
|---|---|---|---|
| Tertiary dimethylamine nitrogen (pKₐ₁) | 9.83 ± 0.15 | N,N-dimethylaniline (experimental pKₐ = 9.7) [7] | 47 |
| Amide nitrogen (pKₐ₂, conjugate acid) | –1.2 ± 0.3 | Acetanilide derivatives [7] | 47 |
| Thiophene sulphur protonation (pKₐ₃) | –5.0 ± 0.5 | Thiophene (–4.8) [7] | 47 |
Interpretative highlights
Calculations performed in MarvinSketch (ChemAxon pKₐ 23.1) predict that at pH 7.4 the protonated amine fraction is 99.7%, falling to 50% at pH 9.8. Consequently, any pH-dependent physicochemical or chromatographic behaviour will be governed by tertiary amine protonation equilibria.
The consolidated data advocate that 4-(Dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide occupies a physicochemical niche characterised by moderate lipophilicity, strong tertiary-amine basicity, and notable thermal resilience. These properties collectively align with the performance requirements expected of heteroaromatic benzamides in advanced organic and medicinal chemistry workflows.